2,5-Disulphobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Disulphobenzaldehyde is an organic compound with the molecular formula C7H6O7S2. It is characterized by the presence of two sulfonic acid groups and an aldehyde group attached to a benzene ring. This compound is known for its diverse applications in various fields, including organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Disulphobenzaldehyde can be synthesized through several methods. One common approach involves the sulfonation of benzaldehyde derivatives. The reaction typically requires the use of sulfuric acid or oleum as the sulfonating agent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as crystallization and distillation, ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Disulphobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: 2,5-Disulphobenzoic acid.
Reduction: 2,5-Disulphobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Disulphobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Disulphobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various chemical and biological applications.
Comparison with Similar Compounds
2,5-Disulphobenzaldehyde can be compared with other similar compounds, such as:
2,4-Disulphobenzaldehyde: Similar structure but with sulfonic acid groups at different positions.
2,5-Dimethylbenzaldehyde: Lacks sulfonic acid groups, resulting in different chemical properties and reactivity.
2,5-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of sulfonic acid groups, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of sulfonic acid and aldehyde functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
51818-11-2 |
---|---|
Molecular Formula |
C7H4Na2O7S2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
disodium;2-formylbenzene-1,4-disulfonate |
InChI |
InChI=1S/C7H6O7S2.2Na/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14;;/h1-4H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI Key |
IIHZTHLKMBVIGX-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C=O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)S(=O)(=O)[O-].[Na+].[Na+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.